4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a triazine ring substituted with methoxy groups and a pyrazinyl-azetidinyl moiety, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of this compound is carboxylic acids . Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). They play a crucial role in the biochemistry of life, being involved in the formation of proteins, carbohydrates, and lipids.
Mode of Action
The compound interacts with its targets through a process known as amidation . Amidation is a type of condensation reaction that involves the conversion of a carboxylic acid to an amide. The compound acts as a condensation reagent, facilitating the reaction between carboxylic acids and amines to form amides .
Biochemical Pathways
The compound affects the biochemical pathway of amide synthesis . Amides are important in biochemistry, as they form the backbone of proteins. The formation of amides from carboxylic acids and amines is a key step in protein synthesis.
Pharmacokinetics
It is known that the compound is highly reactive, suggesting that it may be rapidly metabolized and excreted .
Result of Action
The result of the compound’s action is the formation of amides from carboxylic acids and amines . This can have significant effects at the molecular and cellular level, as amides are integral to the structure and function of proteins.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the compound mediates amidation reactions in alcohol and aqueous solutions . Therefore, the presence and concentration of these solvents can affect the compound’s action. Additionally, the compound should be protected from light and stored in a dry place to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the intermediate compound, which is then reacted with pyrazin-2-yl-azetidine under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The methoxy groups on the triazine ring can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are often used under mild conditions.
Major Products Formed
Amides: Formed through coupling reactions with carboxylic acids.
Esters: Formed through esterification reactions with alcohols.
Scientific Research Applications
4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules such as peptides and proteins.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
Uniqueness
4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine stands out due to its unique combination of a triazine ring with a pyrazinyl-azetidinyl moiety. This structure imparts distinct reactivity and versatility, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
4,6-dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7O2/c1-19(11-16-12(21-2)18-13(17-11)22-3)9-7-20(8-9)10-6-14-4-5-15-10/h4-6,9H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAZCCQFGFNJKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=NC(=NC(=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.